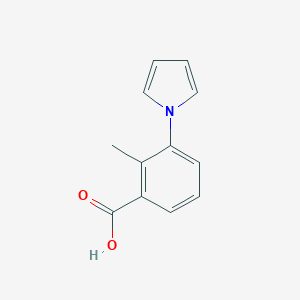

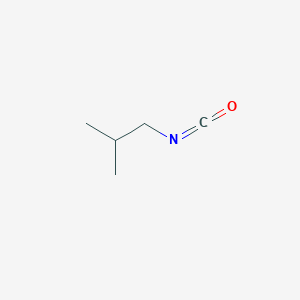

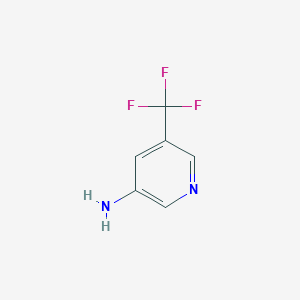

2-甲基-3-吡咯-1-基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the formation of organotin(IV) complexes and modifications of the pyrrole moiety to introduce benzoic acid groups. For example, organotin(IV) complexes of similar pyrrole-derived benzoic acids have been synthesized and characterized, indicating a method of incorporating metal atoms into the pyrrole structure (Shahid et al., 2005). Additionally, the synthesis of compounds utilizing pyrrole as a directing group for alkylation and benzylation indicates a pathway to modifying the benzene core of pyrrol-1-yl benzenes, showing the versatility of pyrrole in chemical synthesis (Wiest et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as those involving pyrrole and benzoic acid moieties, often employs techniques like X-ray diffraction to determine configurations and conformations. For instance, studies on Mn(II), Ni(II), Cu(II), and Zn(II) complexes with 2-hydroxy-benzoic acid derivatives provide insights into the coordination and molecular structures, which could be analogous to the structures seen in 2-methyl-3-pyrrol-1-yl-benzoic acid (Singh et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a variety of functionalized compounds. For example, regioselective Pd(II)-catalyzed alkylation and benzylation at the benzene core of 2-phenylpyrroles demonstrate the chemical reactivity of the pyrrole ring and its potential in synthesizing substituted pyrrol-1-yl benzenes (Wiest et al., 2016).

Physical Properties Analysis

The physical properties of compounds like 2-methyl-3-pyrrol-1-yl-benzoic acid can be inferred from related studies. The solvates and crystal structures of similar compounds provide data on solubility, crystallinity, and thermal properties, which are essential for understanding the physical behavior of these chemicals (Singh & Baruah, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be gleaned from the synthesis and reactions of similar pyrrole and benzoic acid derivatives. Studies demonstrating the synthesis and reactivity of pyrrole-containing benzoic acid derivatives highlight the potential chemical behaviors of 2-methyl-3-pyrrol-1-yl-benzoic acid, including its interactions with other chemicals and potential for forming complexes (Shahid et al., 2005).

科学研究应用

电致变色性能和传感器应用

一项关于吡咯衍生物的研究,与2-甲基-3-吡咯-1-基苯甲酸密切相关,涉及合成用甲基红偶氮染料衍生的品红聚吡咯。这种衍生物显示出增强的电致变色性能,表明在pH传感器中具有潜在应用,因为它对pH变化的颜色变化,使其在传感器应用中变得有趣(Almeida et al., 2017)。

生物成像应用

另一项研究突出了ZP9和ZP10的合成,这是两种含有吡咯基的不对称衍生的荧光素染料,用于生物成像应用。这些传感器在添加Zn(II)后显示出显著的荧光开启,表明对Zn(II)具有改进的选择性,使它们在体内成像研究中有用(Nolan et al., 2006)。

吡咯-苯二氮杂环合成

研究集中在合成5,6-二氢-4H-吡咯[1,2-a][1,4]苯二氮杂环,涉及使用2-(2-甲酰基吡咯-1-基)苯甲酸酯,展示了一种用于创建具有潜在药物应用的化合物的方法(Schindler et al., 2008)。

生物应用的有机锡(IV)配合物

有关4-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)苯甲酸的有机锡(IV)配合物的合成和表征揭示了它们在生物应用中的潜力,因为它们对各种细菌和真菌具有毒性(Shahid et al., 2005)。

化学分析

一项关于软饮料中苯甲酸测定的研究利用了热解甲基化,这是一个与化合物如2-甲基-3-吡咯-1-基苯甲酸的化学分析相关的过程,展示了一种有效的方法,可以在不经过广泛预处理的情况下确定苯甲酸含量(Pan et al., 2005)。

安全和危害

属性

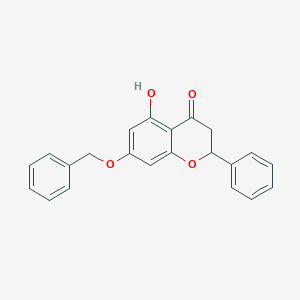

IUPAC Name |

2-methyl-3-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-10(12(14)15)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJDAMBKDKJGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354386 | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-pyrrol-1-yl-benzoic acid | |

CAS RN |

83140-96-9 | |

| Record name | 2-Methyl-3-(1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83140-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-pyrrol-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)

![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)